molecular formula C15H11FN2OS B3530689 3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenol

3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenol

Cat. No.: B3530689
M. Wt: 286.3 g/mol
InChI Key: LYGFVZLCPGTCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenol is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenol typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a base. The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Thiazole-based Schiff base derivatives

Uniqueness

3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-11-6-4-10(5-7-11)14-9-20-15(18-14)17-12-2-1-3-13(19)8-12/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGFVZLCPGTCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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